molecular formula C7H3FN2O2 B12283248 6-Cyano-5-fluoronicotinic acid

6-Cyano-5-fluoronicotinic acid

Cat. No.: B12283248
M. Wt: 166.11 g/mol
InChI Key: JXJKHFHVRKJPOW-UHFFFAOYSA-N
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Description

6-Cyano-5-fluoronicotinic acid is a chemical compound with the molecular formula C7H3FN2O2 and a molecular weight of 166.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6th position and a fluorine atom at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Cyano-5-fluoronicotinic acid involves the use of 2,6-dichloro-5-fluoronicotinic acid as a starting material. The chlorine atoms are selectively removed, and the resulting intermediate is hydrolyzed in the presence of an alkaline substance to yield this compound . Another method involves the use of 2,5-dibromopyridine, which undergoes a Grignard reaction followed by fluoridation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-fluoronicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.

    Hydrolysis: The major product is 6-carboxy-5-fluoronicotinic acid.

    Coupling Reactions: The products are typically biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

6-Cyano-5-fluoronicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyano-5-fluoronicotinic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complex structures. The cyano and fluorine groups influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyano-5-fluoronicotinic acid is unique due to the presence of both cyano and fluorine groups, which impart distinct electronic properties and reactivity. This makes it a valuable building block for the synthesis of complex molecules and materials with specific properties.

Properties

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

6-cyano-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H3FN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12)

InChI Key

JXJKHFHVRKJPOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C#N)C(=O)O

Origin of Product

United States

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